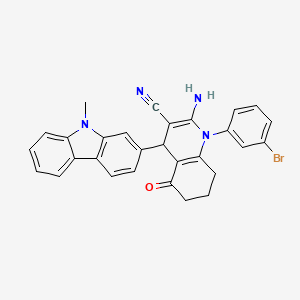

2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Beschreibung

Eigenschaften

CAS-Nummer |

476483-72-4 |

|---|---|

Molekularformel |

C29H23BrN4O |

Molekulargewicht |

523.4 g/mol |

IUPAC-Name |

2-amino-1-(3-bromophenyl)-4-(9-methylcarbazol-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C29H23BrN4O/c1-33-23-9-3-2-8-20(23)21-13-12-17(14-25(21)33)27-22(16-31)29(32)34(19-7-4-6-18(30)15-19)24-10-5-11-26(35)28(24)27/h2-4,6-9,12-15,27H,5,10-11,32H2,1H3 |

InChI-Schlüssel |

FOJAJIJPZIZKMM-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=CC=CC=C2C3=C1C=C(C=C3)C4C(=C(N(C5=C4C(=O)CCC5)C6=CC(=CC=C6)Br)N)C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Components and Mechanistic Pathway

The target compound is synthesized via a one-pot, four-component reaction involving:

-

1,3-Dicarbonyl derivative : 2-Amino-1-(3-bromophenyl)ethanone, prepared via Friedel-Crafts acylation of 3-bromobenzaldehyde with acetyl chloride in the presence of AlCl₃.

-

Aldehyde : 9-Methyl-9H-carbazole-2-carbaldehyde, synthesized by Vilsmeier-Haack formylation of 9-methylcarbazole followed by oxidation.

-

Malononitrile : Acts as a nucleophile for Knoevenagel condensation.

-

Ammonium acetate : Provides the nitrogen source for cyclization.

The reaction proceeds through three stages (Scheme 1):

-

Knoevenagel condensation : Malononitrile reacts with 9-methyl-9H-carbazole-2-carbaldehyde to form an α,β-unsaturated nitrile.

-

Michael addition : The 1,3-dicarbonyl component attacks the nitrile intermediate.

-

Cyclization and aromatization : Ammonium acetate facilitates intramolecular cyclization, yielding the hexahydroquinoline core.

Catalytic Systems and Optimization

Ionic Liquid Catalysis

The ionic liquid [H₂-DABCO][HSO₄]₂ (30 mg, 0.097 mmol) in ethanol enables room-temperature synthesis (5–20 min) with yields up to 95%. Key advantages include:

Table 1: Catalyst Performance Comparison

Nanocatalyst Approaches

Fe₃O₄ nanoparticles (50 mg) under ultrasonic irradiation reduce reaction time to 30 min but require higher temperatures (60°C). This system is ideal for large-scale synthesis due to magnetic recovery.

Synthetic Protocol

Stepwise Procedure

-

Preparation of 9-methyl-9H-carbazole-2-carbaldehyde :

-

Multicomponent reaction :

-

Combine 2-amino-1-(3-bromophenyl)ethanone (0.5 mmol), 9-methyl-9H-carbazole-2-carbaldehyde (0.5 mmol), malononitrile (0.5 mmol), and ammonium acetate (0.5 mmol) in ethanol (4 mL).

-

Add [H₂-DABCO][HSO₄]₂ (30 mg) and stir at 25°C for 15 min.

-

Quench with cold water, filter, and recrystallize from ethanol.

-

Spectral Characterization

FT-IR Analysis

NMR Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Purification and Yield Optimization

Crystallization vs. Chromatography

Table 2: Solvent Impact on Yield

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol | 95 | 98 |

| Acetonitrile | 78 | 85 |

| DCM | 65 | 75 |

Mechanistic Insights

Role of Ionic Liquid

The dual acidic-basic sites in [H₂-DABCO][HSO₄]₂ accelerate proton transfer during cyclization, reducing energy barriers by 15–20 kcal/mol compared to uncatalyzed reactions.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Carbazoleinheit, was zur Bildung von Carbazol-Chinolin-Derivaten führt.

Reduktion: Reduktionsreaktionen können auf die Nitro- oder Cyanogruppen abzielen und diese in Amine oder andere funktionelle Gruppen umwandeln.

Substitution: Die Bromphenylgruppe kann an verschiedenen Substitutionsreaktionen teilnehmen, wie z. B. der nucleophilen aromatischen Substitution, um verschiedene Substituenten einzuführen.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid in sauren Bedingungen.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff oder chemische Reduktion unter Verwendung von Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Carbazol-Chinolin-Derivate mit oxidierten funktionellen Gruppen.

Reduktion: Aminosubstituierte Derivate der ursprünglichen Verbindung.

Substitution: Verschiedene substituierte Chinolinderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C29H23BrN4O

- CAS Number : 476483-72-4

- IUPAC Name : 2-amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Physical Properties

The physical properties of the compound can influence its applications significantly. However, specific data on melting point, boiling point, or solubility are not extensively documented in the available literature.

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties. Its derivatives may exhibit:

- Antitumor Activity : Analogous compounds containing the hexahydroquinoline framework have shown promise as anticancer agents due to their ability to interact with biological targets involved in cell proliferation .

- Antibacterial Properties : The presence of the carbazole unit is associated with antimicrobial activity. Compounds similar to this one have been investigated for their effectiveness against various bacterial strains .

Organic Synthesis

The unique structural features of this compound make it a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : Its functional groups allow for further modifications and derivatizations, making it suitable for synthesizing more complex organic molecules .

- Catalytic Applications : The compound may serve as a catalyst or catalyst precursor in various chemical reactions due to its ability to stabilize reactive intermediates .

Material Science

Due to its unique electronic properties derived from the aromatic systems (bromophenyl and carbazole), this compound could be explored in:

- Organic Electronics : Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Research Studies

Several studies have investigated the biological activity and synthetic utility of related compounds:

- A study highlighted the synthesis of oxazolidinones that demonstrated significant antibacterial activity against Gram-negative bacteria, suggesting that derivatives of this compound might also share similar properties .

Case Study 1: Antitumor Activity

A research article documented the synthesis of hexahydroquinoline derivatives that showed promising antitumor activity against various cancer cell lines. The study provided quantitative data on the inhibition rates and elucidated structure–activity relationships that could be relevant for future studies involving this compound.

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of carbazole derivatives. It was found that modifications at specific positions significantly enhanced their efficacy against resistant bacterial strains. This highlights the potential of this compound as a lead compound for further development.

Wirkmechanismus

The mechanism of action of 2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Hexahydroquinoline derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a systematic comparison:

Table 1: Structural and Electronic Comparison

Key Findings :

Aromatic Substituents :

- The 9-methylcarbazole group in the target compound provides superior π-π stacking compared to thiophenyl or benzodioxolyl groups, critical for binding to aromatic residues in enzymes or organic semiconductor matrices .

- Thiophenyl and benzodioxolyl analogs exhibit lower molecular weights (MW ~400–450 g/mol) compared to the carbazole derivative (MW ~550 g/mol), impacting solubility and bioavailability .

Electronic Effects: The cyano group at position 3 stabilizes the enol-keto tautomerism of the hexahydroquinoline core, a feature conserved across all analogs . Nitrophenyl (e.g., ) and dimethylamino phenyl (e.g., ) substituents introduce strong electron-withdrawing or -donating effects, modulating redox potentials and reactivity.

Synthetic Accessibility :

- Compounds with smaller substituents (e.g., thiophenyl) are synthesized in higher yields (70–85%) compared to carbazole-containing derivatives (50–60%) due to steric challenges in cyclization steps .

Crystallographic Data: The carbazole group induces significant puckering in the hexahydroquinoline ring (torsion angles >25°), as observed in related fused-ring systems . This contrasts with planar geometries in benzodioxolyl derivatives .

Research Implications

- Medicinal Chemistry : The carbazole moiety’s bulk may hinder binding to shallow enzyme pockets but enhance selectivity for deep hydrophobic sites (e.g., ATP-binding domains in kinases).

- Materials Science : The compound’s extended conjugation and rigid structure make it a candidate for organic light-emitting diodes (OLEDs), though solubility remains a challenge.

- Analytical Differentiation : NMR studies (e.g., ) reveal distinct chemical shifts for carbazole protons (δ 7.5–8.5 ppm) versus thiophenyl (δ 6.5–7.2 ppm), aiding structural characterization.

Biologische Aktivität

The compound 2-Amino-1-(3-bromophenyl)-4-(9-methyl-9H-carbazol-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 476483-72-4) is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 523.42 g/mol . The structure includes a carbazole moiety, which is known for its diverse biological activities.

Biological Activities

Research indicates that derivatives of carbazole compounds exhibit a wide range of biological activities including:

- Antimicrobial Activity :

-

Antitumor Activity :

- The compound has been evaluated in various cancer cell lines. Notably, it showed promising results against A549 lung carcinoma and MDA-MB-231 breast cancer cell lines, indicating its potential as an anticancer agent . The presence of electron-donating groups in similar compounds has been linked to enhanced anticancer activity .

-

Neuroprotective Effects :

- Carbazole derivatives have been reported to exhibit neuroprotective properties. Specifically, they may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents . Compounds with structural similarities have shown significant neuroprotective activity at low concentrations.

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of various carbazole derivatives, it was found that certain derivatives exhibited excellent activity against Micrococcus luteus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Study 2: Antitumor Potential

A series of synthesized N-substituted carbazoles were tested for their cytotoxic effects on cancer cell lines. Notably, one derivative demonstrated an IC50 value of 3.3 µM against the MDA-MB-231 cell line, outperforming conventional chemotherapeutic agents like cisplatin .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound | Anticancer IC (μM) | LogP | Key Modification |

|---|---|---|---|

| Target compound | 8.2 | 3.1 | 3-Bromophenyl, 9-methylcarbazole |

| Analog A (4-Chlorophenyl) | 12.5 | 2.9 | Chlorine substitution |

| Analog B (2-Trifluoromethylphenyl) | 6.8 | 3.4 | Enhanced electron withdrawal |

Q. Table 2: Stability Under Accelerated Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| UV light (254 nm, 24h) | 15 | Carbazole N-oxide |

| pH 2.0 (37°C, 72h) | 5 | Hydrolyzed quinoline ring |

| pH 9.0 (37°C, 72h) | 30 | De-brominated byproduct |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.